Parethoxycaine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

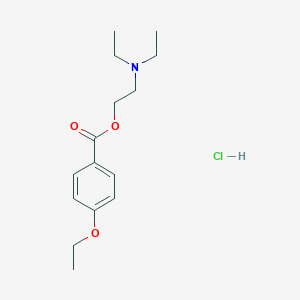

2-(diethylamino)ethyl 4-ethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3;/h7-10H,4-6,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLZPZAKIKUJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159621 | |

| Record name | Parethoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-46-9 | |

| Record name | Benzoic acid, 4-ethoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parethoxycaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parethoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethyl 4-ethoxybenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARETHOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414P5USJ7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Parethoxycaine Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parethoxycaine hydrochloride, a local anesthetic of the ester type, exerts its therapeutic effects by blocking nerve impulse propagation. This action is primarily achieved through the inhibition of voltage-gated sodium channels (Nav). This technical guide delineates the core mechanism of action of this compound on these critical ion channels. By binding to a specific receptor site within the channel pore, parethoxycaine modulates channel gating in a state-dependent manner, exhibiting higher affinity for the open and inactivated states over the resting state. This interaction leads to tonic and use-dependent block, effectively dampening neuronal excitability. This document provides a comprehensive overview of the underlying molecular interactions, relevant experimental protocols for characterization, and visual representations of the key pathways and workflows.

Introduction to Parethoxycaine and Voltage-Gated Sodium Channels

This compound is a local anesthetic agent used to induce temporary numbness and loss of sensation in a localized area of the body. Its pharmacological activity stems from its ability to reversibly block the initiation and conduction of action potentials in nerve fibers. The primary molecular targets of parethoxycaine, like all local anesthetics, are the voltage-gated sodium channels.

Voltage-gated sodium channels are transmembrane proteins that are essential for the rising phase of the action potential in most excitable cells, including neurons.[1] These channels cycle through three main conformational states:

-

Resting (Closed) State: At the resting membrane potential, the channel is closed but capable of opening in response to depolarization.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions that further depolarizes the membrane.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it cannot immediately reopen. The channel must return to the resting state before it can be activated again.

The seamless transition between these states is fundamental for normal nerve impulse transmission. Parethoxycaine disrupts this process by physically and allosterically modulating the function of these channels.

The Modulated Receptor Hypothesis: A Framework for Parethoxycaine's Action

The interaction of parethoxycaine with sodium channels is best explained by the Modulated Receptor Hypothesis .[2][3] This model posits that:

-

Local anesthetics bind to a specific receptor site within the sodium channel.

-

The affinity of the drug for this receptor site is dependent on the conformational state of the channel.

-

Parethoxycaine has a relatively low affinity for the resting state of the channel and a significantly higher affinity for the open and inactivated states.[4]

-

The binding of the drug to the channel stabilizes the inactivated state, making it less likely to return to the resting state.

This state-dependent binding has two major consequences: tonic block and use-dependent (phasic) block.

Tonic Block

At rest, a small fraction of sodium channels may be blocked by parethoxycaine, a phenomenon known as tonic block .[5] The extent of this block is determined by the drug's affinity for the resting state of the channel. For most local anesthetics, tonic block is relatively weak and requires higher concentrations of the drug.

Use-Dependent (Phasic) Block

Use-dependent block is a clinically crucial characteristic of local anesthetics like parethoxycaine.[6] It refers to the progressive increase in channel block with repeated stimulation (i.e., a train of action potentials). During each depolarization, channels transition from the resting to the open and then to the inactivated states. Because parethoxycaine has a higher affinity for the open and inactivated states, more drug molecules bind to the channels with each action potential.[7] If the time between action potentials is shorter than the time it takes for the drug to dissociate from the inactivated channels, the block accumulates, leading to a more profound inhibition of nerve impulses. This makes parethoxycaine particularly effective at blocking nerves that are firing at high frequencies, which is often the case in pain pathways.

The Molecular Binding Site of Parethoxycaine

Extensive research, primarily through site-directed mutagenesis and molecular modeling of other local anesthetics, has identified the binding site for this class of drugs within the inner pore of the sodium channel.[8] The receptor site is located in the S6 transmembrane segment of domain IV (IV-S6) of the channel's alpha subunit.[4] Key amino acid residues, particularly an aromatic phenylalanine residue, are critical for the high-affinity binding of local anesthetics in the open and inactivated states.[4] It is proposed that the aromatic ring of the local anesthetic molecule engages in a π-π stacking or cation-π interaction with this phenylalanine residue, while the protonated amine group interacts with other residues in the pore, physically occluding the channel and stabilizing the inactivated state.

Quantitative Data on Sodium Channel Inhibition

As of the latest available data, specific quantitative metrics for the interaction of this compound with voltage-gated sodium channels (e.g., IC50 values for different channel states, binding affinities, and kinetic parameters) are not extensively reported in publicly accessible literature. However, to provide a framework for the type of data essential for characterizing a local anesthetic, the following tables present representative data for a well-studied local anesthetic, Lidocaine . These tables serve as a template for the expected quantitative profile of parethoxycaine.

Table 1: State-Dependent Affinity of Lidocaine for Voltage-Gated Sodium Channels

| Channel State | IC50 (µM) | Notes |

| Resting State | ~300 - 900 | Low affinity; measured with infrequent stimulation from a hyperpolarized holding potential.[2][9] |

| Open State | ~20 | High affinity; measured in inactivation-deficient mutant channels.[2] |

| Inactivated State | ~10 - 20 | High affinity; measured using prepulses to induce inactivation.[10][11] |

Table 2: Kinetic Parameters of Lidocaine Binding to Sodium Channels

| Parameter | Value | Description |

| Forward Binding Rate (Open State, ko) | 1.3 x 105 M-1s-1 | Rate of association of lidocaine to the open channel.[12] |

| Forward Binding Rate (Inactivated State, ki) | 2.4 x 104 M-1s-1 | Rate of association of lidocaine to the inactivated channel.[12] |

Experimental Protocols

The characterization of parethoxycaine's effects on sodium channels relies heavily on electrophysiological techniques, particularly the whole-cell patch-clamp method.[13] This technique allows for the precise control of the cell membrane voltage and the direct measurement of the ionic currents flowing through the sodium channels.

Whole-Cell Patch-Clamp Protocol for Determining State-Dependent Inhibition

This protocol is designed to measure the IC50 of parethoxycaine for the resting and inactivated states of a specific sodium channel subtype (e.g., Nav1.5) expressed in a heterologous system like HEK293 cells.

5.1.1. Materials and Solutions

-

Cell Culture: HEK293 cells stably expressing the desired human Nav channel subtype.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

This compound Stock Solution: 100 mM in deionized water, serially diluted in the external solution to the desired final concentrations.

5.1.2. Electrophysiological Recording

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Allow the cell to stabilize for 5-10 minutes after achieving the whole-cell configuration.

-

Perfuse the cell with the external solution (control).

5.1.3. Voltage-Clamp Protocols

-

Tonic (Resting State) Block:

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a brief (e.g., 20 ms) depolarizing test pulse to 0 mV to elicit a peak inward sodium current.

-

Apply these pulses at a low frequency (e.g., 0.1 Hz) to prevent the accumulation of use-dependent block.

-

After recording a stable baseline current, perfuse the cell with increasing concentrations of parethoxycaine and repeat the stimulation protocol.

-

-

Phasic (Inactivated State) Block:

-

From the holding potential of -120 mV, apply a long (e.g., 500 ms) conditioning prepulse to a depolarized potential (e.g., -50 mV) to induce channel inactivation.

-

Immediately following the prepulse, apply the test pulse to 0 mV.

-

Record the peak current and compare it to the current elicited without the conditioning prepulse.

-

Repeat this protocol with increasing concentrations of parethoxycaine.

-

5.1.4. Data Analysis

-

Measure the peak inward sodium current for each concentration of parethoxycaine.

-

Normalize the current at each concentration to the control current (in the absence of the drug).

-

Plot the normalized current as a function of the logarithm of the parethoxycaine concentration.

-

Fit the data to the Hill equation to determine the IC50 value for both the resting and inactivated states.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Conclusion

This compound functions as a potent local anesthetic by inhibiting voltage-gated sodium channels. Its mechanism of action is elegantly described by the Modulated Receptor Hypothesis, highlighting its state-dependent binding with high affinity for the open and inactivated channel conformations. This leads to both tonic and, more significantly, use-dependent block, which allows for the selective inhibition of rapidly firing neurons, such as those involved in pain signaling. The binding site is located within the channel pore, with key interactions involving aromatic residues in the IV-S6 segment. While specific quantitative data for parethoxycaine remains to be fully elucidated in the public domain, the experimental protocols outlined in this guide provide a clear path for the detailed characterization of its interaction with sodium channels. A thorough understanding of this mechanism is paramount for the rational design and development of novel, more effective, and safer local anesthetic agents.

References

- 1. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study | PLOS Computational Biology [journals.plos.org]

- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Block of Inactivation-deficient Na+ Channels by Local Anesthetics in Stably Transfected Mammalian Cells: Evidence for Drug Binding Along the Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A molecular basis for the different local anesthetic affinities of resting versus open and inactivated states of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]

- 6. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic analysis of phasic inhibition of neuronal sodium currents by lidocaine and bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

Chemical structure and properties of Parethoxycaine hydrochloride

An In-Depth Technical Guide to Parethoxycaine Hydrochloride

Introduction

This compound is a benzoate ester compound classified as a local anesthetic.[1] Its primary pharmacological function is to induce temporary numbness and block pain sensation in a localized area by reversibly inhibiting nerve conduction. Like other local anesthetics of its class, its mechanism of action is centered on the blockade of ion channels essential for the initiation and propagation of neuronal signals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for its analysis, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Parethoxycaine. The core structure consists of a p-ethoxybenzoic acid moiety ester-linked to a diethylaminoethanol side chain.

Identifiers and Molecular Properties

The following table summarizes the key chemical identifiers for Parethoxycaine and its hydrochloride salt.

| Property | This compound | Parethoxycaine (Base) | Citation(s) |

| CAS Number | 136-46-9 | 94-23-5 | [1][2] |

| Molecular Formula | C₁₅H₂₄ClNO₃ | C₁₅H₂₃NO₃ | [2][3] |

| Molecular Weight | 301.81 g/mol | 265.35 g/mol | [2][3] |

| IUPAC Name | 2-(diethylamino)ethyl 4-ethoxybenzoate;hydrochloride | 2-(diethylamino)ethyl 4-ethoxybenzoate | [1][4] |

| SMILES | N/A | CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC | [1][5] |

| InChIKey | N/A | OWWVHQUOYSPNNE-UHFFFAOYSA-N | [1][5] |

Physicochemical Data

This table outlines the known physical and chemical properties of the compound.

| Property | Value | Citation(s) |

| Melting Point | 172.5-173.5 °C | [6] |

| Boiling Point | 366.1 °C at 760 mmHg | [2] |

| Flash Point | 175.2 °C | [2] |

| Vapor Pressure | 1.5E-05 mmHg at 25°C | [2] |

| pKa (Basic) | 8.8 | [7] |

| CLogP | 3.96 | [7] |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | [7] |

Mechanism of Action

The anesthetic properties of this compound stem from its ability to block nerve signal transmission. The primary molecular target is the voltage-gated sodium ion channel located in the neuronal cell membrane.[8][9][10]

-

Resting State: In a resting neuron, the sodium channel is closed, and a membrane potential is maintained.

-

Depolarization: Upon receiving a stimulus (e.g., from a pain receptor), the channel opens, allowing a rapid influx of sodium ions (Na⁺) into the cell.

-

Action Potential: This influx of positive charge depolarizes the membrane, generating an action potential that propagates along the nerve fiber toward the central nervous system.

-

Blockade by Parethoxycaine: Parethoxycaine binds to a specific site within the sodium channel.[8] This action physically obstructs the channel, preventing the influx of sodium ions. By inhibiting depolarization, the generation and conduction of the action potential are halted, and the pain signal is not transmitted to the brain.[9]

As an ester-type local anesthetic, Parethoxycaine is expected to be metabolized primarily by plasma esterases, leading to a relatively short duration of action.[8][9]

Pharmacological Data

Quantitative data on the specific bioactivity of Parethoxycaine is limited. However, its inhibitory concentration against its primary target has been documented.

| Target Class | Target Subtype | Action | Activity Value (-log[M]) | Citation(s) |

| Ion Channel | Sodium channel alpha subunits (brain) | IC₅₀ | 4.62 | [7] |

Experimental Protocols

While specific, published protocols for this compound are scarce, its quantification can be achieved using standard analytical techniques established for similar amine-containing ester compounds. Below is an exemplar protocol for its determination via visible spectrophotometry based on oxidative coupling reactions.[11][12]

Exemplar Protocol: Spectrophotometric Quantification of this compound

1. Principle: This method is based on the oxidative coupling reaction of this compound with a chromogenic agent (e.g., phenothiazine) in the presence of an oxidizing agent (e.g., ferric nitrate).[12] The reaction forms a stable, colored product whose absorbance is directly proportional to the concentration of the drug, in accordance with Beer's Law.

2. Reagents and Materials:

-

This compound reference standard

-

Volumetric flasks (10, 25, 100 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length)

-

Deionized water

-

Chromogenic agent solution (e.g., 0.2% phenothiazine in ethanol)

-

Oxidizing agent solution (e.g., 0.5% ferric nitrate in 0.1 M nitric acid)

3. Standard Solution Preparation:

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of Parethoxycaine HCl reference standard and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 2 to 80 µg/mL.

4. General Analytical Procedure:

-

Pipette 1.0 mL of each working standard solution into a series of 25 mL volumetric flasks.

-

To each flask, add 2.0 mL of the chromogenic agent solution and swirl to mix.

-

Add 1.5 mL of the oxidizing agent solution to each flask.

-

Dilute to the mark with deionized water, cap the flasks, and mix thoroughly.

-

Allow the reaction to proceed for 10-15 minutes at room temperature for full color development.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of a mid-range standard against a reagent blank. The reagent blank is prepared identically but with 1.0 mL of deionized water instead of the drug solution.

5. Calibration and Analysis:

-

Plot a calibration curve of absorbance versus concentration (µg/mL).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

To determine the concentration in an unknown sample, prepare the sample using the same procedure and measure its absorbance. Calculate the concentration using the regression equation.

References

- 1. Parethoxycaine | C15H23NO3 | CID 7183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 136-46-9 [chemnet.com]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. Benzoic acid, 4-ethoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | C15H24ClNO3 | CID 8694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chembk.com [chembk.com]

- 7. parethoxycaine [drugcentral.org]

- 8. What is the mechanism of Propoxycaine hydrochloride? [synapse.patsnap.com]

- 9. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]

- 10. What is the mechanism of Pramocaine Hydrochloride? [synapse.patsnap.com]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of Parethoxycaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Parethoxycaine hydrochloride, a local anesthetic agent. The information presented is collated from established chemical synthesis principles and analogous procedures for related compounds, offering a foundational resource for laboratory-scale preparation and process development.

Introduction

This compound, chemically known as 2-(diethylamino)ethyl 4-ethoxybenzoate hydrochloride, is a local anesthetic belonging to the ester class. Its synthesis involves the formation of an ester linkage between 4-ethoxybenzoic acid and 2-(diethylamino)ethanol, followed by conversion to its hydrochloride salt to enhance stability and solubility. This guide details the primary synthesis pathways, experimental protocols, and purification techniques.

Synthesis of Parethoxycaine Base

The synthesis of the free base of Parethoxycaine can be achieved through two primary routes: direct Fischer esterification of 4-ethoxybenzoic acid and a method involving the corresponding acyl chloride.

Method 1: Fischer Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-ethoxybenzoic acid (1 equivalent), 2-(diethylamino)ethanol (1.2 equivalents), and an acidic catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents). An inert solvent that forms an azeotrope with water, such as toluene or xylene, should be used to facilitate the removal of water and drive the reaction to completion.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Parethoxycaine base.

Method 2: Acyl Chloride Intermediate

This method involves the conversion of 4-ethoxybenzoic acid to its more reactive acyl chloride, which then reacts with 2-(diethylamino)ethanol.

2.2.1. Synthesis of 4-Ethoxybenzoyl Chloride

Experimental Protocol:

-

Reaction Setup: In a fume hood, a flask is charged with 4-ethoxybenzoic acid (1 equivalent) and an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

-

Reaction: The mixture is stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂ if using thionyl chloride) ceases.

-

Isolation: The excess chlorinating agent is removed by distillation, often under reduced pressure, to yield the crude 4-ethoxybenzoyl chloride, which can be used in the next step without further purification.

2.2.2. Esterification using 4-Ethoxybenzoyl Chloride

Experimental Protocol:

-

Reaction Setup: 2-(diethylamino)ethanol (1 equivalent) is dissolved in an aprotic solvent such as dichloromethane (DCM) or diethyl ether in a flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath.

-

Reaction: 4-ethoxybenzoyl chloride (1 equivalent), dissolved in the same solvent, is added dropwise to the cooled solution of the amino alcohol. A base, such as triethylamine or pyridine (1.1 equivalents), is often added to scavenge the HCl produced during the reaction.

-

Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude Parethoxycaine base.

Purification of Parethoxycaine Base

The crude Parethoxycaine base obtained from either method can be purified by vacuum distillation or column chromatography.

Synthesis of this compound

The purified Parethoxycaine base is converted to its hydrochloride salt to improve its stability and water solubility.

Experimental Protocol:

-

Salt Formation: The purified Parethoxycaine base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Precipitation: A solution of hydrochloric acid in a miscible solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.

-

Isolation: The precipitate is collected by vacuum filtration, washed with a small amount of the cold solvent, and dried in a vacuum oven to yield pure this compound.

Purification of this compound

The primary method for purifying this compound is recrystallization.

Experimental Protocol:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing hydrochloride salts of local anesthetics include ethanol, isopropanol, or mixtures of alcohol and water.

-

Recrystallization: The crude this compound is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried.

Data Presentation

The following table summarizes the key reactants and expected outcomes for the synthesis of Parethoxycaine. Please note that yields are representative and can vary based on reaction scale and optimization.

| Synthesis Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Typical Yield (%) |

| Fischer Esterification | 4-Ethoxybenzoic acid | 2-(Diethylamino)ethanol | H₂SO₄ or p-TsOH | Toluene | 60-75 |

| Acyl Chloride Formation | 4-Ethoxybenzoic acid | Thionyl chloride | - | - | >90 |

| Esterification (Acyl Chloride) | 4-Ethoxybenzoyl chloride | 2-(Diethylamino)ethanol | Triethylamine | Dichloromethane | 80-95 |

| Hydrochloride Formation | Parethoxycaine Base | Hydrochloric Acid | - | Diethyl Ether | >95 |

Visualizations

The following diagrams illustrate the logical workflows for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Caption: Detailed workflow for the purification of this compound.

The In Vivo Pharmacokinetics and Metabolism of Parethoxycaine Hydrochloride: A Technical Overview

A comprehensive review of available scientific literature reveals a significant scarcity of specific in vivo pharmacokinetic and metabolic data for Parethoxycaine hydrochloride. Despite extensive searches, no detailed quantitative data, specific experimental protocols, or elucidated metabolic pathways for this particular compound are publicly available. This guide, therefore, provides a generalized overview based on the known pharmacology of structurally related ester-type local anesthetics, such as procaine, to infer the likely pharmacokinetic profile and metabolic fate of this compound in vivo. This information is intended for researchers, scientists, and drug development professionals, and it should be emphasized that the presented pathways and protocols are illustrative and not based on direct experimental evidence for this compound.

I. Postulated Pharmacokinetic Profile

The pharmacokinetics of a drug encompass its absorption, distribution, metabolism, and excretion (ADME). For an ester-type local anesthetic like this compound, the following characteristics are anticipated.

A. Absorption

Following administration, the absorption of this compound into the systemic circulation is dependent on the route of administration (e.g., injection, topical application), the vascularity of the administration site, and the physicochemical properties of the drug. The presence of vasoconstrictors, such as epinephrine, can decrease the rate of systemic absorption, thereby prolonging the local anesthetic effect and reducing the risk of systemic toxicity.

B. Distribution

Once in the bloodstream, this compound would be distributed to various tissues. The extent of distribution is influenced by factors such as tissue perfusion, plasma protein binding, and the lipid solubility of the compound.

C. Metabolism

The primary route of metabolism for ester-type local anesthetics is rapid hydrolysis by plasma cholinesterases (pseudocholinesterases).[1] This enzymatic process is expected to be the main pathway for the biotransformation of this compound.

D. Excretion

The water-soluble metabolites resulting from hydrolysis are primarily excreted by the kidneys.[2] The rate of excretion is dependent on renal function.

Due to the lack of specific studies on this compound, no quantitative data for parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F) can be provided.

II. Hypothetical Metabolic Pathway

Based on the structure of this compound and the known metabolism of other ester local anesthetics, a probable metabolic pathway involves the hydrolysis of the ester linkage.

The proposed primary metabolic pathway for this compound is hydrolysis by plasma cholinesterases, yielding two main metabolites:

-

p-Ethoxybenzoic acid: An aromatic carboxylic acid.

-

Diethylaminoethanol: An amino alcohol.

These metabolites are generally pharmacologically inactive and more water-soluble than the parent compound, facilitating their renal excretion.

Hypothetical metabolic pathway of this compound.

III. Generic Experimental Protocols for In Vivo Pharmacokinetic Studies

To determine the actual pharmacokinetic parameters and metabolic profile of this compound, a series of in vivo experiments would be necessary. The following outlines a generic workflow for such a study in an animal model.

A. Animal Model Selection and Dosing

A suitable animal model (e.g., rat, dog) would be selected. The compound would be administered via the intended clinical route (e.g., intravenous, subcutaneous).

B. Blood Sample Collection

Blood samples would be collected at predetermined time points post-administration to capture the absorption, distribution, and elimination phases of the drug.

C. Bioanalytical Method

A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be required to quantify the concentration of this compound and its potential metabolites in plasma samples.[3]

D. Pharmacokinetic Analysis

The resulting plasma concentration-time data would be analyzed using pharmacokinetic modeling software to determine key parameters.

E. Metabolite Identification

Urine and feces would be collected to identify and quantify the excreted metabolites, confirming the metabolic pathway.

Generic workflow for an in vivo pharmacokinetic study.

IV. Conclusion

While a detailed, data-rich technical guide on the in vivo pharmacokinetics and metabolism of this compound cannot be constructed from the currently available literature, this overview provides a scientifically grounded, albeit hypothetical, framework. It is based on the well-established principles of pharmacology and the known behavior of structurally similar ester-type local anesthetics. Future in vivo studies are necessary to elucidate the specific pharmacokinetic properties and metabolic pathways of this compound. Researchers are strongly encouraged to conduct such studies to fill the existing knowledge gap.

References

Parethoxycaine Hydrochloride: A Technical Guide to its Solubility for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of parethoxycaine hydrochloride, a local anesthetic of the ester type. A comprehensive understanding of a compound's solubility in various solvents is fundamental for a wide range of research and development activities, including formulation development, in vitro and in vivo screening, and toxicological assessments. This document outlines the available solubility data, presents a detailed experimental protocol for its determination, and visualizes the compound's mechanism of action and the experimental workflow for solubility testing.

Solubility of this compound

A thorough review of publicly available scientific literature, safety data sheets, and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL) for this compound in common laboratory solvents. The principle of "like dissolves like" suggests that as a hydrochloride salt, it would exhibit some degree of solubility in polar solvents. However, empirical determination is necessary for precise quantification.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Polarity | Quantitative Solubility (mg/mL at 25°C) |

| Water | H₂O | Polar Protic | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | Data not available |

| Methanol | CH₃OH | Polar Protic | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data not available |

Note: The absence of data highlights the necessity for experimental determination of this compound's solubility for specific research applications.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and recommended technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2][3][4][5] This protocol provides a generalized yet detailed methodology for determining the solubility of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a predetermined volume of the solvent in a glass vial. An excess is ensured by the presence of undissolved solid material at the bottom of the vial after an initial mixing.[3]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.[1][3]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[5]

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Data Reporting:

-

The solubility is reported as the concentration of the saturated solution, typically in mg/mL or mol/L, at the specified temperature.

-

Visualizations

Signaling Pathway of this compound

Parethoxycaine, as a local anesthetic, functions by blocking nerve impulses. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[6][7][8] This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[6]

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of a compound.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. benchchem.com [benchchem.com]

- 6. medistudygo.com [medistudygo.com]

- 7. partone.litfl.com [partone.litfl.com]

- 8. emedicine.medscape.com [emedicine.medscape.com]

Spectroscopic Analysis of Parethoxycaine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Parethoxycaine hydrochloride (CAS 136-46-9), a local anesthetic. The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and development of pharmaceutical compounds.

Spectroscopic Data Summary

The spectroscopic data for Parethoxycaine and its hydrochloride salt are compiled from various databases. While a complete experimental dataset for the hydrochloride salt is not publicly available, the following tables summarize the most relevant accessible information.

Table 1: ¹H NMR Spectroscopic Data of Parethoxycaine (Free Base)

The following proton NMR data was obtained for the free base of Parethoxycaine in deuterated chloroform (CDCl₃) at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity |

| 1.05 | Triplet |

| 1.41 | Triplet |

| 2.61 | Quartet |

| 2.85 | Triplet |

| 4.03 | Quartet |

| 4.30 | Triplet |

| 6.88 | Doublet |

| 7.95 | Doublet |

Data sourced from the Human Metabolome Database (HMDB).

Table 2: ¹³C NMR Spectroscopic Data of this compound

As of the latest search, a publicly accessible, detailed experimental ¹³C NMR spectrum for this compound is not available.

Table 3: Mass Spectrometry Data of Parethoxycaine (Free Base)

The following mass spectrometry data is for the free base of Parethoxycaine, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 86 | Base Peak | [CH₂=N(CH₂CH₃)₂]⁺ |

| 265 | Parent Peak | [M]⁺ |

Data corresponds to NIST number 408679.[1] A complete list of fragment intensities is not publicly available.

Table 4: IR Spectroscopic Data of this compound

As of the latest search, a publicly accessible, detailed experimental IR spectrum for this compound is not available.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended to serve as a guide and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as Tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is tuned and locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., ESI or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap) is used. For GC-MS, the sample is introduced via a gas chromatograph.

-

Data Acquisition:

-

Direct Infusion ESI-MS: The sample solution is introduced directly into the ionization source at a constant flow rate. The mass spectrometer is set to scan a relevant m/z range.

-

GC-EI-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the EI source, where they are fragmented and analyzed by the mass spectrometer.

-

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid powder is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the IR spectrum.

-

Data Analysis: The spectrum displays the percentage of transmittance or absorbance of infrared radiation at different wavenumbers (cm⁻¹). The characteristic absorption bands are correlated to specific functional groups within the molecule.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

References

Historical development and discovery of Parethoxycaine as a local anesthetic

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Parethoxycaine, a benzoate ester local anesthetic, holds a place in the historical development of pain management, emerging from the scientific pursuit of safer and more effective alternatives to cocaine. Though less renowned than its cousin, procaine (Novocaine), Parethoxycaine's journey from synthesis to clinical application offers valuable insights into the principles of local anesthetic drug design and evaluation. This technical guide provides a comprehensive overview of the historical development, discovery, and experimental evaluation of Parethoxycaine, intended for researchers, scientists, and drug development professionals.

Historical Development and Discovery

The late 19th and early 20th centuries were a pivotal period in the development of local anesthetics. The discovery of cocaine's anesthetic properties revolutionized surgery, but its significant toxicity and addictive potential spurred a search for synthetic substitutes.[1] German chemist Alfred Einhorn's synthesis of procaine in 1905 marked a significant breakthrough, establishing the p-aminobenzoic acid ester scaffold as a promising template for new local anesthetics.[2]

It is within this context of molecular exploration that Parethoxycaine, chemically known as 2-(diethylamino)ethyl 4-ethoxybenzoate, was developed. While the exact date and discoverer of Parethoxycaine are not as widely documented as those of procaine, its structural similarity suggests it was likely synthesized as part of the broader investigation into procaine analogs. The core structure consists of a lipophilic aromatic ring (p-ethoxybenzoic acid), an intermediate ester linkage, and a hydrophilic tertiary amine group (diethylaminoethyl), a classic arrangement for ester-type local anesthetics.[3]

Parethoxycaine was previously approved for use as a local anesthetic in the United States, indicating that it underwent preclinical and clinical evaluation to establish its safety and efficacy profile.[3]

Physicochemical Properties

A thorough understanding of a drug's physicochemical properties is fundamental to comprehending its pharmacokinetic and pharmacodynamic behavior. Key properties of Parethoxycaine are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-(diethylamino)ethyl 4-ethoxybenzoate | [3] |

| CAS Number | 94-23-5 | [3] |

| Hydrochloride CAS | 136-46-9 | [4] |

| Molecular Formula | C₁₅H₂₃NO₃ | [3] |

| Molecular Weight | 265.35 g/mol | [3] |

Synthesis

The synthesis of Parethoxycaine, as a p-aminobenzoic acid ester, follows established organic chemistry principles. A likely synthetic route involves the esterification of p-ethoxybenzoic acid with 2-diethylaminoethanol. A more detailed, generalized protocol for the synthesis of a related compound, 2-(diethylamino)ethyl chloride hydrochloride, a common precursor for such esters, is described below.

General Synthesis Protocol for Diethylaminoethyl Esters

A common method for synthesizing diethylaminoethyl esters involves the reaction of a carboxylic acid chloride with 2-diethylaminoethanol. For Parethoxycaine, this would involve the following conceptual steps:

-

Preparation of p-ethoxybenzoyl chloride: p-ethoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive acid chloride.

-

Esterification: The resulting p-ethoxybenzoyl chloride is then reacted with 2-diethylaminoethanol in the presence of a base to neutralize the hydrochloric acid byproduct, yielding Parethoxycaine.

-

Purification: The final product is then purified through techniques such as recrystallization or chromatography.

A similar, documented synthesis for N-diethylaminoethyl-p-[2-(-n-octyloxy)-benzoyl]aminobenzoate involves reacting the corresponding acid chloride with N,N-diethylethanolamine in the presence of triethylamine in dichloromethane. The crude product is then purified using flash chromatography.[5]

Mechanism of Action

Like other local anesthetics, Parethoxycaine's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials. By preventing nerve depolarization, Parethoxycaine effectively blocks the transmission of pain signals from the periphery to the central nervous system.

The following diagram illustrates the general signaling pathway of local anesthetic action:

Experimental Protocols for Efficacy and Toxicity Testing

The evaluation of local anesthetics historically relied on a series of in vivo and, later, in vitro and human experimental models. These protocols were designed to assess the potency, onset, duration of action, and safety of new compounds.

In Vivo Animal Models (Historical)

Early preclinical testing of local anesthetics like Parethoxycaine would have likely involved the following classical animal models:

-

Plexus Anesthesia in Frogs: This method assesses the time to onset of nerve block by immersing the frog's hind limbs in a solution of the local anesthetic and observing the loss of withdrawal reflex to a chemical or electrical stimulus.[6]

-

Surface Anesthesia in Rabbits (Corneal Reflex): The anesthetic solution is applied to the cornea of a rabbit's eye, and the loss of the blink reflex upon stimulation with a fine hair or probe is measured to determine the onset and duration of anesthesia.[6]

-

Infiltration Anesthesia in Guinea Pigs: The local anesthetic is injected intradermally into the back of a guinea pig. The area is then stimulated with a sharp probe at set intervals, and the presence or absence of a skin twitch (panniculus carnosus reflex) is used to determine the area and duration of anesthesia.[7]

Quantitative Sensory Testing (QST) in Humans

In later stages of development and for more refined analysis, quantitative sensory testing (QST) would be employed in human subjects. QST provides a standardized and objective measure of sensory function.

General QST Protocol:

-

Baseline Measurement: Before administration of the anesthetic, baseline sensory thresholds are determined for various modalities, including:

-

Thermal thresholds: Cold and warm detection thresholds, and cold and heat pain thresholds.

-

Mechanical thresholds: Von Frey hair detection threshold (light touch) and pinprick pain threshold.

-

-

Anesthetic Administration: The local anesthetic is administered via the intended route (e.g., infiltration, nerve block).

-

Post-Administration Testing: Sensory thresholds are re-evaluated at specific time points following administration to determine the onset, depth, and duration of the anesthetic block.[8][9]

The following diagram outlines a typical workflow for a clinical trial evaluating a local anesthetic using QST:

Efficacy and Toxicity Data

Inferred Efficacy Profile:

-

Onset of Action: Likely similar to or slightly slower than procaine, depending on its pKa and lipid solubility.

-

Duration of Action: As an ester-type local anesthetic, it would be subject to hydrolysis by plasma cholinesterases, leading to a relatively short to moderate duration of action.[10]

-

Potency: The ethoxy substitution on the aromatic ring might influence its lipid solubility and, consequently, its potency compared to procaine.

Toxicity Profile:

-

Systemic Toxicity: Like other local anesthetics, excessive systemic absorption can lead to central nervous system (CNS) and cardiovascular toxicity. CNS effects can range from lightheadedness and tinnitus to seizures and coma. Cardiovascular effects can include hypotension, arrhythmias, and cardiac arrest.[11]

-

Allergenic Potential: As an ester-type local anesthetic, Parethoxycaine has the potential to cause allergic reactions in susceptible individuals due to its metabolism to a p-aminobenzoic acid (PABA) derivative.[10]

The following table provides a comparative summary of minimum toxic doses for various local anesthetics, which can serve as a general reference for the expected toxicity range of ester-type agents.

| Local Anesthetic | Minimum Intravenous Toxic Dose (mg/kg) |

| Procaine | 19.2 |

| Tetracaine | 2.5 |

| Chloroprocaine | 22.8 |

| Lidocaine | 6.4 |

| Mepivacaine | 9.8 |

| Bupivacaine | 1.6 |

| Etidocaine | 3.4 |

| Source: Adapted from Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology (2024)[11] |

Conclusion

Parethoxycaine represents a chapter in the ongoing story of local anesthetic development. While it has been largely superseded by newer agents with more favorable pharmacokinetic and safety profiles, its study provides a valuable lens through which to understand the fundamental principles of local anesthesia. As a likely analog of procaine, its existence underscores the intensive structure-activity relationship studies that characterized early pharmaceutical chemistry. For modern researchers, the history of compounds like Parethoxycaine serves as a reminder of the iterative process of drug discovery and the foundational experimental techniques that continue to inform the development of safer and more effective pain management strategies. Further archival research into early 20th-century patent and medicinal chemistry literature may yet uncover more specific details about the unique history of this particular local anesthetic.

References

- 1. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 2. ijhns.com [ijhns.com]

- 3. Parethoxycaine | C15H23NO3 | CID 7183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. N-DIETHYLAMINOETHYL-P-[2-(-N-OCTYLOXY)-BENZOYL]AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. ijbamr.com [ijbamr.com]

- 7. Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal quantitative sensory testing to assess the sensory effects of three local anesthetic solutions in a randomized trial of interscalene blockade for shoulder surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative and selective assessment of sensory block during lumbar epidural anaesthesia with 1% or 2% lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Local anesthetic toxicity: acute and chronic management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

Parethoxycaine hydrochloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parethoxycaine hydrochloride is a local anesthetic belonging to the ester class of compounds. While it is less commonly researched than other local anesthetics such as procaine or lidocaine, it shares a fundamental mechanism of action: the blockade of voltage-gated sodium channels in neuronal membranes. This action inhibits the propagation of action potentials, thereby preventing the transmission of pain signals. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and pharmacological profile. Due to the limited availability of detailed experimental data specific to this compound, this guide also incorporates representative methodologies and data from closely related p-aminobenzoic acid (PABA) ester local anesthetics to provide a thorough technical context for researchers.

Chemical and Physical Data

This compound is the hydrochloride salt of Parethoxycaine. The fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 136-46-9 | [1] |

| Molecular Formula | C₁₅H₂₄ClNO₃ | [1] |

| Molecular Weight | 301.81 g/mol | [1] |

| IUPAC Name | 2-(diethylamino)ethyl 4-ethoxybenzoate;hydrochloride | N/A |

| Synonyms | Diethoxin, Diethoxine, Ethoxycaine, Intracaine hydrochloride | [1] |

Parethoxycaine (Base)

| Property | Value | Source |

| CAS Number | 94-23-5 | N/A |

| Molecular Formula | C₁₅H₂₃NO₃ | N/A |

| Molecular Weight | 265.35 g/mol | N/A |

Pharmacological Profile

Mechanism of Action

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels on the intracellular side of the nerve membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the propagation of an action potential. The result is a transient and reversible inhibition of nerve conduction, leading to a loss of sensation in the area supplied by the affected nerve.

The proposed mechanism involves the following steps:

-

Diffusion of the uncharged base form of the anesthetic across the nerve sheath and cell membrane.

-

Re-equilibration to the charged, cationic form within the axoplasm.

-

Binding of the cationic form to a specific receptor site within the pore of the voltage-gated sodium channel.

-

Inhibition of sodium ion flux, leading to a failure to reach the threshold potential for an action potential.

Figure 1. Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols specific to this compound are not widely available in the current literature. Therefore, the following protocols are based on standard methodologies used for the evaluation of other p-aminobenzoic acid ester local anesthetics, such as procaine and benzocaine. These can be adapted for the study of this compound.

Synthesis of Parethoxycaine (Illustrative, based on Benzocaine Synthesis)

A common method for synthesizing p-aminobenzoic acid esters is through Fischer esterification. An analogous synthesis for Parethoxycaine would involve the reaction of p-ethoxybenzoic acid with 2-(diethylamino)ethanol in the presence of an acid catalyst.

Materials:

-

p-Ethoxybenzoic acid

-

2-(Diethylamino)ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous ethanol (solvent)

-

Sodium carbonate solution (10%)

-

Ice water

-

Round-bottom flask, reflux condenser, heating mantle, beaker, filtration apparatus

Procedure:

-

Dissolve p-ethoxybenzoic acid in anhydrous ethanol in a round-bottom flask.

-

Add 2-(diethylamino)ethanol to the solution.

-

Slowly add concentrated sulfuric acid while stirring. A precipitate may form.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

-

Neutralize the mixture by slowly adding a 10% sodium carbonate solution until the pH is approximately 8.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent to obtain pure Parethoxycaine.

-

To prepare the hydrochloride salt, dissolve the free base in an appropriate solvent and treat with hydrochloric acid.

Figure 2. Illustrative synthesis workflow for Parethoxycaine.

In Vitro Evaluation of Sodium Channel Blockade (Electrophysiology)

The potency and kinetics of sodium channel blockade can be assessed using patch-clamp electrophysiology on isolated neurons or cells expressing sodium channels (e.g., HEK293 cells).

Materials:

-

Cell line expressing the sodium channel of interest (e.g., Nav1.5)

-

Patch-clamp rig (amplifier, micromanipulators, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External and internal pipette solutions

-

This compound stock solution

Procedure:

-

Culture cells to an appropriate confluency for patch-clamp experiments.

-

Prepare external and internal solutions. The internal solution will fill the patch pipette and the external solution will bathe the cells.

-

Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Record baseline sodium currents by applying a series of voltage steps.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Record sodium currents at each concentration to determine the dose-dependent inhibition.

-

Analyze the data to calculate the IC₅₀ (half-maximal inhibitory concentration) and to study the effects on channel gating properties (e.g., activation, inactivation).

Quantitative Data

Quantitative data for this compound is limited. The table below presents available physicochemical data. For context, typical IC₅₀ values for sodium channel blockade by related local anesthetics are in the micromolar to millimolar range.

| Parameter | Value | Reference |

| Molecular Weight | 301.81 g/mol | [1] |

| CLogP | 3.96 | N/A |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | N/A |

Conclusion

This compound is an ester-type local anesthetic with a mechanism of action centered on the blockade of voltage-gated sodium channels. While specific experimental data for this compound is scarce in publicly available literature, its structural similarity to other p-aminobenzoic acid esters allows for the application of established experimental protocols for its synthesis and pharmacological evaluation. Further research is warranted to fully characterize the efficacy, potency, and safety profile of this compound for potential clinical applications. This guide provides a foundational framework for researchers and drug development professionals interested in exploring this and related compounds.

References

In Vitro Electrophysiological Profile of Parethoxycaine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro electrophysiological properties of Parethoxycaine hydrochloride. As a member of the local anesthetic class of compounds, its primary mechanism of action is the blockade of voltage-gated sodium channels. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established theoretical framework and standard experimental protocols used to characterize such compounds. The guide details the presumed mechanism of action, provides a generalized yet detailed experimental workflow for its characterization using patch-clamp electrophysiology, and presents known quantitative data. This document is intended to serve as a foundational resource for researchers initiating in vitro studies on this compound.

Introduction

This compound is a local anesthetic agent. The defining characteristic of this class of drugs is their ability to reversibly block nerve impulse conduction, leading to a temporary loss of sensation in a localized area. This effect is primarily mediated through the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. Understanding the precise interaction of this compound with these channels is fundamental to elucidating its potency, selectivity, and potential side effects. This guide outlines the necessary in vitro electrophysiological approaches to fully characterize its pharmacological profile.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary molecular target of local anesthetics like this compound is the alpha subunit of voltage-gated sodium channels. These channels are transmembrane proteins that cycle through resting, open, and inactivated states in response to changes in the membrane potential. This compound is expected to exhibit a state-dependent affinity, binding with higher affinity to the open and inactivated states of the sodium channel compared to the resting state.

The binding of the anesthetic molecule to a site within the channel's pore physically obstructs the influx of sodium ions, thereby preventing depolarization of the nerve membrane and halting the propagation of the action potential. This mechanism is often referred to as the "modulated receptor hypothesis."

Quantitative Data

Specific in vitro electrophysiological studies on this compound are not widely available. However, database entries report its activity on brain sodium channel alpha subunits. The following table summarizes the known quantitative data and includes placeholders for key parameters that would be determined through the experimental protocols outlined in this guide.

| Parameter | Value | Target | Comments |

| IC50 | 23.9 µM | Brain Sodium Channel Alpha Subunits (Types I, II, III) | This value represents the concentration at which 50% of the sodium channels are inhibited. The specific channel state (resting, open, or inactivated) for this measurement is not specified. |

| Tonic Block IC50 | To be determined | Voltage-Gated Sodium Channels | Inhibition of channels in the resting state, typically measured with low-frequency stimulation. |

| Use-Dependent Block IC50 | To be determined | Voltage-Gated Sodium Channels | Inhibition that increases with the frequency of channel activation, reflecting binding to open and inactivated states. |

| kon (On-rate) | To be determined | Voltage-Gated Sodium Channels | The rate constant for the association of the drug with the channel. |

| koff (Off-rate) | To be determined | Voltage-Gated Sodium Channels | The rate constant for the dissociation of the drug from the channel. |

Experimental Protocols

The following is a detailed, generalized protocol for the characterization of this compound's effects on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.

Cell Preparation

-

Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the desired human voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, Nav1.3).

-

Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum, antibiotics, and a selection agent to ensure continued expression of the channel.

-

Passaging: Passage cells every 2-3 days to maintain them in a logarithmic growth phase.

-

Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and isolation of single cells for recording.

Solutions

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in the external solution. Perform serial dilutions to obtain the final desired concentrations for the experiment.

Electrophysiological Recording

-

Apparatus: Use a standard patch-clamp rig equipped with an amplifier, a micromanipulator, an inverted microscope, and a perfusion system.

-

Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Obtain a giga-ohm seal (>1 GΩ) on an isolated cell.

-

Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

-

Data Acquisition: Record sodium currents using appropriate software. Apply series resistance and capacitance compensation.

Voltage-Clamp Protocols

-

Tonic Block Assessment:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).

-

Perfuse with increasing concentrations of this compound and measure the reduction in the peak inward current.

-

Construct a dose-response curve to determine the IC50 for tonic block.

-

-

Use-Dependent Block Assessment:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV).

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

-

Measure the progressive reduction in peak current during the pulse train in the presence of the drug.

-

Compare the block at the first pulse to the block at the last pulse to quantify use-dependency.

-

-

Recovery from Inactivation:

-

Use a two-pulse protocol. A conditioning pulse to inactivate the channels is followed by a variable recovery interval at a hyperpolarized potential before a test pulse.

-

Measure the time course of recovery from inactivation in the absence and presence of this compound to determine its effect on channel kinetics.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedures described above.

Conclusion

This compound is presumed to function as a classical local anesthetic by blocking voltage-gated sodium channels. The in vitro electrophysiological protocols detailed in this guide provide a robust framework for confirming this mechanism and quantifying the key pharmacological parameters of its interaction with sodium channels. Such studies are essential for a comprehensive understanding of its potency, kinetics, and potential for state-dependent effects, which are critical for its development and clinical application. Further research utilizing these methodologies will be invaluable in fully elucidating the electrophysiological profile of this compound.

An In-Depth Technical Guide to the Receptor Binding Affinity of Parethoxycaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of Parethoxycaine hydrochloride, a local anesthetic agent. The document delves into its mechanism of action, quantitative binding data, detailed experimental protocols for affinity determination, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: Mechanism of Action

This compound, like other local anesthetics, exerts its therapeutic effect by blocking nerve signal transmission. Its primary molecular target is the voltage-gated sodium channel (VGSC), which is crucial for the initiation and propagation of action potentials in neurons.[1][2] The unionized form of Parethoxycaine, being lipophilic, traverses the neuronal cell membrane.[3] Once in the cytoplasm, an equilibrium is established, and the protonated, ionized form of the molecule gains access to its binding site from the intracellular side of the sodium channel.[1][3]